molecular formula C10H9NO3 B13786116 2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid

Cat. No.: B13786116
M. Wt: 191.18 g/mol
InChI Key: DHRLRZQZFHHUCK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a hydroxy group, a carboxylic acid group, and a prop-2-enylideneamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzoic acid and prop-2-enylideneamine under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.

    4-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.

    2,3-Dihydroxybenzoic acid: Studied for its antioxidant properties.

Uniqueness

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid is unique due to the presence of the prop-2-enylideneamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-4-(prop-2-enylideneamino)benzoic acid

InChI

InChI=1S/C10H9NO3/c1-2-5-11-7-3-4-8(10(13)14)9(12)6-7/h2-6,12H,1H2,(H,13,14)

InChI Key

DHRLRZQZFHHUCK-UHFFFAOYSA-N

Canonical SMILES

C=CC=NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

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